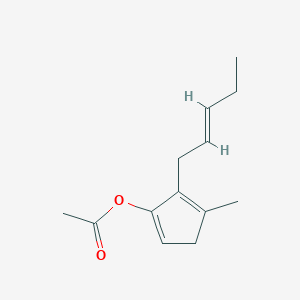
2-(2-Hexenyl)-cyclopentanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hexenyl)-cyclopentanol acetate is an organic compound known for its unique chemical structure and properties It is an ester derived from the reaction between 2-(2-Hexenyl)-cyclopentanol and acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hexenyl)-cyclopentanol acetate typically involves the esterification of 2-(2-Hexenyl)-cyclopentanol with acetic acid. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of acetic anhydride or chloroacetic acid as alternative reagents can improve the efficiency of the esterification reaction . The product is then purified through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hexenyl)-cyclopentanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Applications De Recherche Scientifique
2-(2-Hexenyl)-cyclopentanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and as an additive in food products
Mécanisme D'action
The mechanism of action of 2-(2-Hexenyl)-cyclopentanol acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in the fragrance industry, it interacts with olfactory receptors to produce a pleasant aroma .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-2-Hexenyl acetate: Shares a similar structure but differs in the position of the double bond.
cis-3-Hexenyl acetate: Another isomer with a different configuration of the double bond.
Hexyl acetate: Lacks the cyclopentanol moiety but has a similar ester functional group
Uniqueness
2-(2-Hexenyl)-cyclopentanol acetate is unique due to its specific combination of a cyclopentanol moiety and a hexenyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific structural attributes are required.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[4-methyl-5-[(E)-pent-2-enyl]cyclopenta-1,4-dien-1-yl] acetate |
InChI |
InChI=1S/C13H18O2/c1-4-5-6-7-12-10(2)8-9-13(12)15-11(3)14/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |
Clé InChI |
WPHLFHYDDUFGOY-AATRIKPKSA-N |
SMILES isomérique |
CC/C=C/CC1=C(CC=C1OC(=O)C)C |
SMILES canonique |
CCC=CCC1=C(CC=C1OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
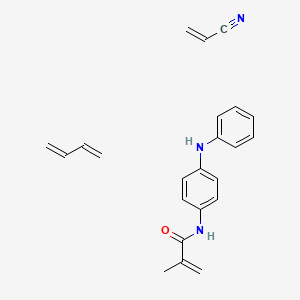
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
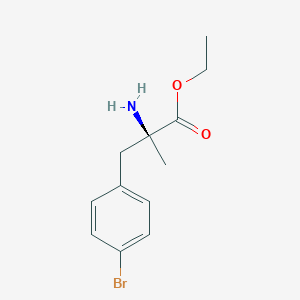
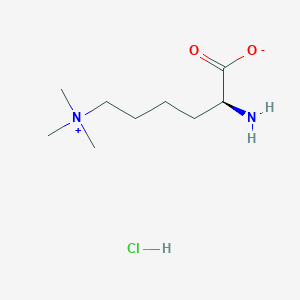

![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
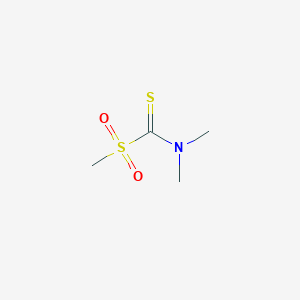
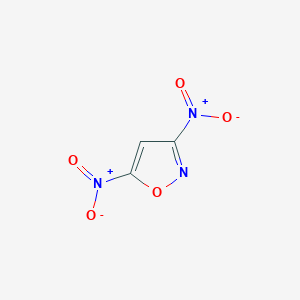
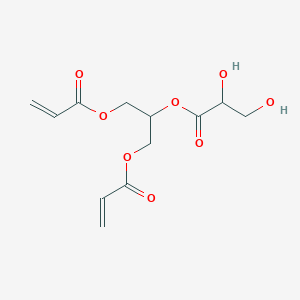
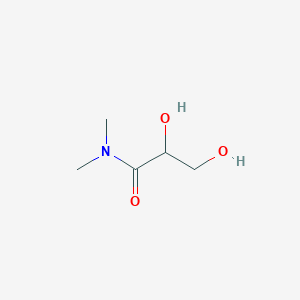

![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
